1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-
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Overview
Description
1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- typically involves a multistep process. One common method includes the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-carbohydrazide: Known for its applications in the synthesis of energetic salts and its high thermal stability.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for nucleoside analogues.
1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-(phenylmethyl)-: Similar structure but lacks the methoxyphenyl group.
Uniqueness
1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity. This structural feature may contribute to its potential as a more effective antimicrobial or anticancer agent compared to similar compounds .
Properties
CAS No. |
632291-71-5 |
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Molecular Formula |
C17H17N5O2 |
Molecular Weight |
323.35 g/mol |
IUPAC Name |
5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-14-10-6-5-7-12(14)11-22-16(18)15(20-21-22)17(23)19-13-8-3-2-4-9-13/h2-10H,11,18H2,1H3,(H,19,23) |
InChI Key |
PODGBDCABKSBAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N |
Origin of Product |
United States |
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